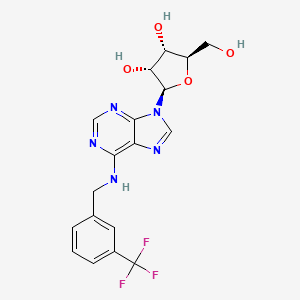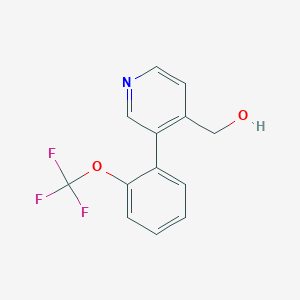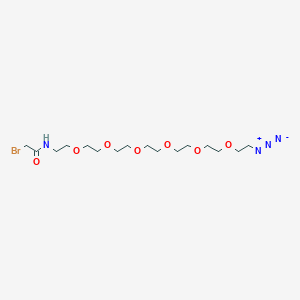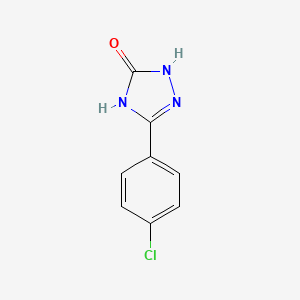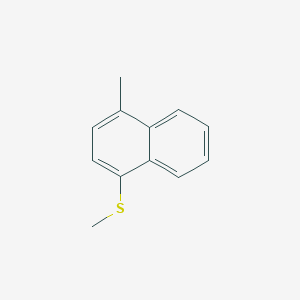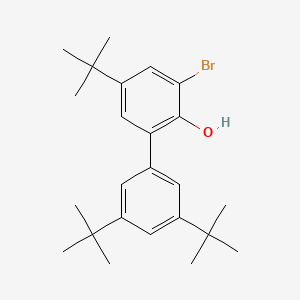
5-(4-Chlorophenyl)-2-(methanesulfinyl)-1-phenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is a complex organic compound characterized by its unique structural features This compound contains a pentanedione backbone with a chlorophenyl group at the 5-position, a methylsulfinyl group at the 2-position, and a phenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentanedione Backbone: This can be achieved through the Claisen condensation of appropriate ester precursors.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Addition of the Methylsulfinyl Group: This can be done via sulfoxidation reactions, where a methylthio group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.
Attachment of the Phenyl Group: This step may involve a Grignard reaction or other organometallic coupling reactions to introduce the phenyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl groups in the pentanedione backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diols from the reduction of carbonyl groups.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfinyl group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanedione, 3-(4-chlorophenyl)-1,3,5-triphenyl-: Similar structure but with different substituents, leading to distinct chemical properties.
1,5-Pentanedione, 2-(4-chlorophenyl)-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.
Uniqueness
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is unique due to the presence of the methylsulfinyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
100749-28-8 |
|---|---|
Formule moléculaire |
C18H17ClO3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-methylsulfinyl-1-phenylpentane-1,5-dione |
InChI |
InChI=1S/C18H17ClO3S/c1-23(22)17(18(21)14-5-3-2-4-6-14)12-11-16(20)13-7-9-15(19)10-8-13/h2-10,17H,11-12H2,1H3 |
Clé InChI |
WATZYHPGRYEDOF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C(CCC(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
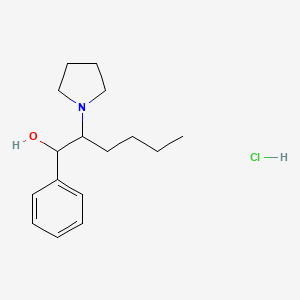
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)





